molecular formula C9H12N2OS B2591639 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea CAS No. 1600333-30-9

1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2591639
CAS No.: 1600333-30-9
M. Wt: 196.27
InChI Key: VTFWXLLWPHRRFY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea is a urea derivative characterized by a cyclopropyl group at the N1 position and a thiophen-2-ylmethyl substituent at the N3 position. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. The structural uniqueness of this compound lies in its thiophene moiety, which may influence electronic properties and binding interactions compared to other heterocyclic substituents.

Properties

IUPAC Name

1-cyclopropyl-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-9(11-7-3-4-7)10-6-8-2-1-5-13-8/h1-2,5,7H,3-4,6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFWXLLWPHRRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea typically involves the reaction of cyclopropyl isocyanate with thiophen-2-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups on the thiophene ring or the urea moiety are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The thiophene group in the target compound may enhance π-π stacking interactions compared to nitrothiazole or pyrimidine substituents .
  • AT9283’s bulky benzoimidazole-pyrazole substituent contributes to its high kinase affinity, while the thiophene’s smaller size may limit steric hindrance .

Key Observations :

  • Yields for urea derivatives vary significantly (24–48%), likely due to steric and electronic effects of substituents.
  • The thiophen-2-ylmethyl group’s synthesis may require specialized conditions to preserve the thiophene ring’s integrity.

Key Observations :

  • AT9283’s benzoimidazole-pyrazole group confers potent kinase inhibition (IC50 = 1–3 nM), surpassing the activity of thiophene-containing analogues .
  • The thiophen-2-ylmethyl group in unrelated compounds (e.g., quinolinylmethylidene derivatives) shows weaker binding (Ki = 2000 nM), suggesting substituent placement critically impacts activity .

Physicochemical and Spectral Properties

Comparative spectral

Compound Name HR-MS ([M+H]+) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference
This compound Not provided Not available Not available
Compound 28 () 231.18 Not specified 1H: 3.85–3.77 (m), 1.14 (d); 13C: 164.7, 153.0
Z2171315755 () 340.2130 3422 (N-H), 1684 (C=O), 1608 (Ar) Not provided

Key Observations :

  • Urea derivatives exhibit characteristic IR peaks for N-H (~3422 cm⁻¹) and carbonyl (1684 cm⁻¹) groups .
  • The absence of spectral data for the target compound highlights a gap in the literature, necessitating further study.

Biological Activity

1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, and presents findings from various studies.

Chemical Structure

The compound features a urea moiety, which is significant for its biological interactions. Its structure can be represented as follows:

1 Cyclopropyl 3 thiophen 2 ylmethyl urea\text{1 Cyclopropyl 3 thiophen 2 ylmethyl urea}

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that urea derivatives, including this compound, exhibit promising antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential applications in developing new treatments for tuberculosis .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Studies have shown that urea derivatives can inhibit tumor cell proliferation. For instance, the compound's structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and others .

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound likely binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the biological system studied .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the cytotoxic effects of various urea derivatives, including this compound, using the MTT assay. The results indicated that compounds with cyclopropyl groups showed enhanced activity against leukemia and solid tumors with IC50 values as low as 0.20 μM .
  • Antimycobacterial Activity : In vitro tests demonstrated that certain urea derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting that this compound could serve as a lead compound in anti-tubercular drug development .

Comparison with Similar Compounds

To understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameStructure TypeNotable Activity
Forchlorofenuron (CPPU)Urea derivativeCytokinin-like activity in plants
Thidiazuron (TDZ)Urea derivativeEnhances adventitious root formation
RegorafenibUrea derivativeMulti-target receptor tyrosine kinase inhibitor

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